trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride
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Overview
Description
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride is a chemical compound that features a tetrahydropyridine ring substituted with a trimethylsilyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride typically involves the reaction of 1,2,3,6-tetrahydropyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction proceeds through a coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons .
Scientific Research Applications
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. Additionally, the ethynyl group can participate in various coupling reactions, contributing to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Trimethylsilyl)ethynyl]aniline
- 4-[(Trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
Uniqueness
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride is unique due to its tetrahydropyridine ring structure combined with the trimethylsilyl ethynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C10H18ClNSi |
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Molecular Weight |
215.79 g/mol |
IUPAC Name |
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride |
InChI |
InChI=1S/C10H17NSi.ClH/c1-12(2,3)9-6-10-4-7-11-8-5-10;/h4,11H,5,7-8H2,1-3H3;1H |
InChI Key |
BQIVEHYVPLPRTG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CCNCC1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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